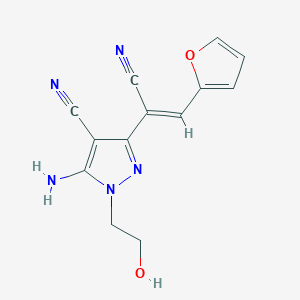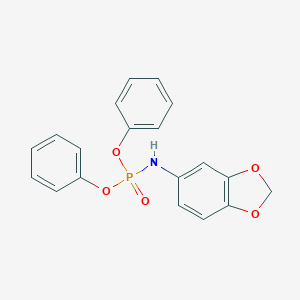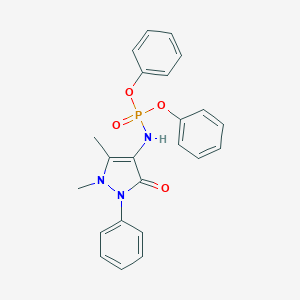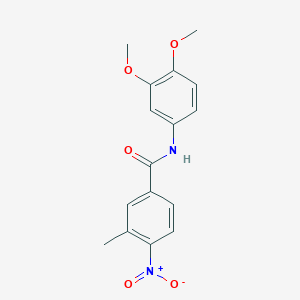![molecular formula C22H23ClN4 B413550 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a phenyl group, and a diazatricyclic core, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone typically involves a multi-step process. The initial step often includes the formation of the diazatricyclic core, followed by the introduction of the phenyl and chlorophenyl groups through various organic reactions. Common reagents used in these steps include aldehydes, amines, and catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy as a drug candidate for various diseases, including its mechanism of action and potential side effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone include other diazatricyclic compounds with different substituents, such as:
- (E)-N-[(E)-(4-bromophenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine
- (E)-N-[(E)-(4-methylphenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorophenyl group, in particular, may impart unique electronic and steric properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C22H23ClN4 |
|---|---|
Peso molecular |
378.9g/mol |
Nombre IUPAC |
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine |
InChI |
InChI=1S/C22H23ClN4/c23-20-8-6-17(7-9-20)12-24-25-21-18-13-26-10-11-27(14-18)16-22(21,15-26)19-4-2-1-3-5-19/h1-9,12,18H,10-11,13-16H2/b24-12+,25-21- |
Clave InChI |
NZJJFISPSCVBMU-FOSQEZJDSA-N |
SMILES |
C1CN2CC3CN1CC(C2)(C3=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES isomérico |
C1CN2CC\3CN1CC(C2)(/C3=N\N=C\C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
C1CN2CC3CN1CC(C2)(C3=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-3-[5-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B413470.png)
![4-AMINO-N'-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B413471.png)
![3-(2-Chlorophenyl)acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413472.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B413473.png)
![5-[4-(Dimethylamino)benzylidene]-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B413475.png)
![6-(2-methoxyanilino)-3H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one](/img/structure/B413478.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B413480.png)
![Diphenyl 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B413483.png)




![Bis(3-methylphenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B413489.png)
